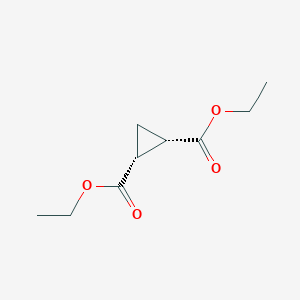

Diethyl cis-cyclopropane-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl cis-Cyclopropane-1,2-dicarboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl cis-cyclopropane-1,2-dicarboxylate, a valuable building block in pharmaceutical and materials science. The document delves into the core mechanistic principles governing the stereoselective formation of the cis-cyclopropane ring, with a primary focus on the Simmons-Smith reaction and its modern variants. Detailed experimental protocols, causality behind procedural choices, and thorough characterization data are presented to equip researchers, scientists, and drug development professionals with a robust and validated methodology.

Introduction: The Significance of the Cyclopropane Motif

The cyclopropane ring, despite its simple three-carbon structure, imparts unique and highly desirable properties to organic molecules. Its inherent ring strain (approximately 27.5 kcal/mol) results in carbon-carbon bonds with significant p-character, leading to unusual reactivity and conformational rigidity.[1] In drug discovery, the incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and provide novel intellectual property. This compound, with its defined stereochemistry and dual ester functionalities, serves as a versatile precursor for a wide range of more complex molecules.[2]

Mechanistic Rationale for cis-Stereoselectivity

The synthesis of the cis isomer of diethyl cyclopropane-1,2-dicarboxylate is fundamentally a challenge of stereocontrol. The most reliable and widely employed method to achieve this is through the cyclopropanation of a cis-alkene precursor, diethyl maleate. The choice of reaction must ensure that the stereochemistry of the starting alkene is preserved in the final product.

The Simmons-Smith Reaction: A Concerted and Stereospecific Pathway

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, renowned for its stereospecificity.[3] The reaction involves an organozinc carbenoid, typically formed in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[3]

The mechanism proceeds through a concerted, "butterfly-type" transition state where the methylene group is delivered simultaneously to both carbons of the double bond.[4] This synchronous bond formation precludes any rotation around the original carbon-carbon double bond, thus ensuring that a cis-alkene yields a cis-cyclopropane.[3][5]

Caption: Mechanism of the Simmons-Smith Reaction.

Addressing Substrate Reactivity: The Furukawa Modification

While classic Simmons-Smith conditions are effective, diethyl maleate is considered an electron-deficient alkene due to the two electron-withdrawing ethyl ester groups. The traditional zinc carbenoid is electrophilic in nature and reacts more slowly with such substrates compared to electron-rich olefins.[6] This can lead to lower yields and longer reaction times.

To overcome this limitation, the Furukawa modification is the preferred method.[1] This variant utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][7] The resulting carbenoid species (EtZnCH₂I) is more reactive and soluble, leading to more efficient cyclopropanation of electron-deficient alkenes under milder, more reproducible conditions.[8] The use of non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is recommended as basic solvents can coordinate to the zinc center and decrease the reaction rate.[3][5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies. All operations involving organometallic reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.

Preparation of Activated Zinc-Copper Couple (Classic Method)

While the Furukawa modification is recommended for the main synthesis, understanding the preparation of the classic reagent is fundamental.

Materials:

-

Zinc powder (<10 mesh): 49.2 g (0.75 g-atom)

-

3% Hydrochloric acid (aq)

-

2% Copper(II) sulfate solution (aq)

-

Absolute ethanol

-

Anhydrous diethyl ether

Procedure:

-

In a 500 mL Erlenmeyer flask, rapidly stir the zinc powder with 40 mL of 3% HCl for 1 minute. Decant the supernatant.

-

Repeat the acid wash three more times.

-

Wash the zinc powder successively with:

-

Five 100 mL portions of distilled water.

-

Two 75 mL portions of 2% aqueous copper(II) sulfate solution (the zinc will turn black as copper deposits).

-

Five 100 mL portions of distilled water.

-

Four 100 mL portions of absolute ethanol.

-

Five 100 mL portions of anhydrous diethyl ether.

-

-

Transfer the activated zinc-copper couple to a Büchner funnel, wash with additional anhydrous ether, and dry thoroughly under vacuum. The dark gray powder should be used immediately or stored under an inert atmosphere.

Causality: The acid wash removes surface oxides from the zinc, increasing its reactivity. Treatment with copper(II) sulfate deposits copper onto the zinc surface, creating a galvanic couple that is essential for the formation of the organozinc carbenoid.[1]

Synthesis of this compound via Furukawa Modification

This protocol is adapted from standard Furukawa cyclopropanation procedures for electron-deficient alkenes.[4]

Materials:

-

Diethyl maleate (cis): 1.72 g, 10.0 mmol

-

Anhydrous dichloromethane (DCM): 50 mL

-

Diiodomethane (CH₂I₂): 5.36 g (2.6 mL), 20.0 mmol, 2.0 equiv.

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes: 20 mL, 20.0 mmol, 2.0 equiv.

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Caption: Workflow for the Furukawa Cyclopropanation.

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add diethyl maleate (10.0 mmol) and 50 mL of anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add diiodomethane (20.0 mmol) to the solution.

-

Slowly, via syringe, add the diethylzinc solution (20.0 mmol) to the reaction mixture over 20-30 minutes. A white precipitate may form.

-

After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride. (Caution: Gas evolution ).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods. The data presented below is based on literature values for the racemic cis and trans isomers, which serve as a benchmark for validation.

Quantitative Data Summary

| Parameter | Expected Value |

| Appearance | Colorless liquid |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Boiling Point | ~70-75 °C / 1 mmHg |

| Density | ~1.06 g/mL at 25 °C |

| Expected Yield | 70-90% (highly dependent on purity of reagents and reaction conditions) |

Spectroscopic Data

The key to confirming the cis stereochemistry lies in the NMR spectra. Due to the C₂ᵥ symmetry of the cis isomer, the two methine protons (H-1 and H-2) and the two methylene protons of the cyclopropane ring are chemically equivalent, leading to a simpler spectrum compared to the trans isomer.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.15 (q, J = 7.1 Hz, 4H): The four protons of the two O-CH₂ -CH₃ groups, split into a quartet by the adjacent methyl protons.

-

δ 1.95 (t, J = 8.0 Hz, 2H): The two methine protons on the cyclopropane ring (CH -CO₂Et).

-

δ 1.28 (t, J = 7.1 Hz, 6H): The six protons of the two O-CH₂-CH₃ groups.

-

δ 1.20 (t, J = 8.0 Hz, 2H): The two methylene protons on the cyclopropane ring (CH₂ ).

¹³C NMR (101 MHz, CDCl₃):

-

δ 170.8: Carbonyl carbon (C =O).

-

δ 61.1: Methylene carbon of the ethyl ester (O-C H₂-CH₃).

-

δ 22.4: Methine carbon of the cyclopropane ring (C H-CO₂Et).

-

δ 14.2: Methyl carbon of the ethyl ester (O-CH₂-C H₃).

-

δ 11.7: Methylene carbon of the cyclopropane ring (C H₂).

(Note: Spectroscopic data is referenced from supporting information of related studies and may show slight variations based on solvent and concentration.)[9]

Conclusion

The synthesis of this compound is reliably achieved through the stereospecific cyclopropanation of diethyl maleate. The Furukawa modification of the Simmons-Smith reaction is the superior method, offering high yields and excellent stereocontrol, particularly for this electron-deficient substrate. The mechanistic basis for this stereoselectivity is the concerted transfer of a methylene group from a zinc carbenoid intermediate via a well-defined transition state. Adherence to anhydrous conditions and careful handling of pyrophoric reagents are critical for a successful and safe outcome. The detailed protocols and characterization data provided herein constitute a self-validating system for the production of this important synthetic intermediate.

References

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. 2022, 27(15), 4968. [Link]

-

Zinc–copper couple. Wikipedia. [Link]

-

Synthesis with cis-Diethyl Cyclopropane-1,2-Dicarboxylate. Angene Chemical. [Link]

-

Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

-

Simmons–Smith reaction. Grokipedia. [Link]

-

Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... ResearchGate. [Link]

-

Simmons-Smith Reaction. NROChemistry. [Link]

-

Supporting Information for Cobalt-Catalyzed Enantioselective Cyclopropanation of Olefins. [No specific source name, likely a university or publisher repository]. [Link]

Sources

- 1. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hammer.purdue.edu [hammer.purdue.edu]

- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ethz.ch [ethz.ch]

- 9. pure.uva.nl [pure.uva.nl]

A Comprehensive Spectroscopic Analysis of Diethyl cis-Cyclopropane-1,2-dicarboxylate

An In-depth Technical Guide

Introduction

Diethyl cis-cyclopropane-1,2-dicarboxylate (CAS No. 710-43-0) is a significant organic compound utilized as a building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its rigid cyclopropane core and dual ester functionalities provide a unique stereochemical and reactive scaffold. The precise structural elucidation and purity assessment of this compound are paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for its unambiguous characterization.

This technical guide provides a detailed analysis of the spectroscopic data for this compound. As a Senior Application Scientist, the narrative emphasizes not only the interpretation of the spectral data but also the underlying chemical principles and experimental considerations that ensure data integrity and trustworthiness.

Molecular Structure and Stereochemical Integrity

The defining feature of the target molecule is the cis relative stereochemistry of the two ethoxycarbonyl groups attached to the cyclopropane ring. This arrangement imparts a Cₛ symmetry to the molecule, which is a critical factor in interpreting its NMR spectra. The structural integrity is the foundation upon which all spectroscopic analysis is built.

Caption: Proposed EI fragmentation pathway for the title compound.

Interpretation Insights:

-

Loss of Ethoxy Radical: A very common fragmentation pathway for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OC₂H₅), resulting in a prominent acylium ion at m/z = 141.

-

Loss of Carbethoxy Radical: The entire ester substituent can be lost as a radical (•COOC₂H₅), leading to a fragment at m/z = 113. This fragment can undergo further rearrangement and loss of ethene to give the ion at m/z = 85.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and, most importantly, the cis stereochemistry through the symmetry-induced simplicity of the spectra. IR spectroscopy validates the presence of the key ester functional groups and the unique cyclopropane ring. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these techniques provide an unambiguous and trustworthy identification of the molecule, essential for its application in scientific research and development.

References

Sources

Chemical properties and reactivity of Diethyl cis-cyclopropane-1,2-dicarboxylate

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Diethyl cis-cyclopropane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic diester that serves as a versatile building block in modern organic synthesis.[1] Its unique structural motif, characterized by a strained three-membered ring flanked by two cis-oriented ethoxycarbonyl groups, imparts a distinct reactivity profile that is of significant interest to the scientific community. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, offering field-proven insights for professionals in research and drug development. With the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol , this compound is a valuable intermediate in the synthesis of complex molecular architectures.[2]

Core Chemical and Physical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless liquid, and its key properties are summarized below for easy reference.[3]

| Property | Value | Source |

| CAS Number | 710-43-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₄O₄ | [1][2][3][4][6][7] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | ~280.69 °C (estimate) | [3] |

| Density | ~1.062 g/cm³ | [3] |

| Refractive Index | ~1.4450 (estimate) | [3] |

| Flash Point | ~116.3 °C (Predicted) | [3] |

| LogP | 0.93 (Predicted) | [3] |

| Storage | Store at room temperature, desiccated | [1][2] |

Reactivity and Synthetic Transformations

The reactivity of this compound is dictated by two primary features: the functionality of the ester groups and the inherent strain of the cyclopropane ring. The presence of two electron-withdrawing ester groups activates the three-membered ring, making it susceptible to specific transformations not typically observed in simple cyclopropanes.[4]

Reactions of the Ester Moieties

The ethyl ester groups undergo a range of classical transformations, which generally leave the cyclopropane core intact under mild conditions.[4]

-

Hydrolysis (Saponification): One of the most fundamental reactions is the hydrolysis of the diester to the corresponding cis-cyclopropane-1,2-dicarboxylic acid. This is typically achieved under basic conditions, such as treatment with sodium or potassium hydroxide, followed by acidic workup.[4]

-

Reduction: The ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. This reaction yields cis-1,2-bis(hydroxymethyl)cyclopropane, a useful diol for further synthetic elaboration.[4]

-

Enzymatic Hydrolysis: As a meso compound, this compound is an excellent substrate for asymmetric transformations. Enzymatic hydrolysis, for instance using Pig Liver Esterase (PLE), can selectively cleave one of the two ester groups to produce a chiral monoester, such as (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid, in high enantiomeric excess.[4]

Reactions Involving the Cyclopropane Ring

The significant ring strain of the cyclopropane ring, estimated at approximately 27.5 kcal/mol, is a key driving force for ring-opening reactions.[4] The two ester groups polarize the ring, classifying it as an "activated" or "donor-acceptor" cyclopropane, rendering it susceptible to nucleophilic attack.[4][8]

-

Nucleophilic Ring-Opening: The molecule can act as a "homo-Michael" acceptor. Nucleophiles can attack one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a linear product. This reactivity is a powerful tool for constructing acyclic systems with defined stereochemistry.[4]

-

Radical Ring-Opening/Cyclization: The strained ring can undergo cleavage under free-radical conditions. The resulting radical intermediate can then participate in intramolecular cyclization events, providing a pathway to more complex cyclic and polycyclic systems.[9]

-

Cycloaddition Reactions: The strained C-C bonds of the cyclopropane ring can act as a 1,3-dipole synthon, participating in various cycloaddition reactions to construct larger ring systems, such as cyclopentanes.[8]

Caption: Key reactivity pathways of this compound.

Experimental Protocol: Saponification to cis-Cyclopropane-1,2-dicarboxylic Acid

This protocol details a self-validating system for the hydrolysis of the title compound. The causality behind each step is explained to ensure both reproducibility and a fundamental understanding of the process.

Objective: To convert this compound to cis-cyclopropane-1,2-dicarboxylic acid via base-mediated hydrolysis.

Materials:

-

This compound (1.0 eq)

-

Ethanol (EtOH)

-

Potassium Hydroxide (KOH) (2.2 eq)

-

Deionized Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

pH indicator paper

Procedure:

-

Dissolution & Reagent Addition:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 5.0 g, 26.8 mmol) in ethanol (50 mL). Causality: Ethanol serves as a co-solvent to ensure miscibility of the organic ester and the aqueous base.

-

In a separate beaker, prepare a solution of potassium hydroxide (e.g., 3.3 g, 58.9 mmol, 2.2 eq) in deionized water (25 mL).

-

Add the aqueous KOH solution to the stirred ethanolic solution of the diester.

-

-

Reaction (Saponification):

-

Heat the reaction mixture to reflux (typically ~80-90°C) and maintain for 2-4 hours. Causality: Heating accelerates the rate of the saponification reaction, which involves the nucleophilic attack of hydroxide ions on the ester carbonyls.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material spot has disappeared.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Remove the ethanol under reduced pressure using a rotary evaporator. Causality: Removing the co-solvent simplifies the subsequent acidification and extraction steps.

-

Carefully acidify the remaining aqueous solution by the slow, dropwise addition of concentrated HCl until the pH is ~1-2 (verify with pH paper). A white precipitate of the dicarboxylic acid should form. Causality: Protonation of the carboxylate salt regenerates the neutral carboxylic acid, which is less soluble in water and precipitates out.

-

Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). Causality: The dicarboxylic acid has higher solubility in organic solvents, allowing for its efficient extraction from the aqueous phase.

-

Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude cis-cyclopropane-1,2-dicarboxylic acid as a white solid.

-

-

Purification:

-

The crude product can be purified by recrystallization from hot water or a suitable solvent mixture (e.g., ethyl acetate/hexanes) to afford the pure product.

-

Caption: Experimental workflow for the saponification of the title compound.

Applications in Drug Development and Research

This compound is primarily used as a research compound and a synthetic intermediate.[4][5] Its rigid cyclopropane core is a desirable feature in medicinal chemistry for creating conformationally constrained analogues of bioactive molecules. The ability to generate chiral building blocks via enzymatic resolution makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.[4] Furthermore, it is used in the preparation of substrates for intermolecular metal-catalyzed carbenoid cyclopropanations.[5]

Conclusion

This compound is a compound of significant synthetic utility, offering a rich and predictable reactivity profile. By understanding the interplay between the ester functionalities and the strained cyclopropane ring, researchers can strategically employ this molecule to access a wide array of complex structures. The protocols and insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this versatile building block in their research and development endeavors.

References

-

Title: cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0 | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

-

Title: this compound - Chemical Technology Co.,LTD Source: LookChem URL: [Link]

-

Title: cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram - CP Lab Safety Source: CP Lab Safety URL: [Link]

-

Title: Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. Source: ResearchGate URL: [Link]

-

Title: Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Lewis Acid-Mediated Ring-Opening Reactions of trans-2-Aroyl-3-styrylcyclopropane-1,1-dicarboxylates: Access to Cyclopentenes and E,E-1,3-Dienes. Source: MDPI URL: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 710-43-0 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound, CasNo.710-43-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl cis-Cyclopropane-1,2-dicarboxylate: A Technical Guide for Scientific Professionals

Introduction: The Strategic Importance of the Cyclopropane Motif

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a uniquely valuable structural motif. Its inherent ring strain and rigid conformation impart profound effects on the physicochemical and pharmacological properties of a molecule. Diethyl cis-cyclopropane-1,2-dicarboxylate, the subject of this guide, is a key building block that provides a synthetically accessible entry point to this valuable chemical space. Its specific stereochemical arrangement, with two ethyl ester groups on the same face of the three-membered ring, offers a versatile platform for the elaboration of complex molecular architectures.

This technical guide will provide an in-depth exploration of this compound, covering its fundamental physical properties, robust synthetic methodologies, and its strategic applications in the field of drug discovery and development. The content herein is curated to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to effectively utilize this important chemical entity.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical constants is paramount for its effective use in synthesis and formulation. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 710-43-0 | [1][2][3][4][5][6] |

| Molecular Formula | C9H14O4 | [1][2][3][4][6] |

| Molecular Weight | 186.21 g/mol | [2][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 280.69 °C (rough estimate) | [2][3][5] |

| Density | 1.062 g/mL | [2][3] |

| Refractive Index | 1.4450 (estimate) | [3] |

Experimental Determination of Physical Constants: Methodological Insights

The accurate determination of physical constants is a cornerstone of chemical characterization. Below are standard protocols for measuring key properties of liquid compounds like this compound.

Boiling Point Determination (Micro-method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and reliable method.

Protocol:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality: The principle behind this method lies in the equilibrium between the vapor pressure of the liquid and the external pressure. The continuous stream of bubbles indicates that the vapor pressure has overcome the external pressure. As the liquid cools, the point at which it re-enters the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Density Measurement using a Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary fine bore through it, so that air bubbles may escape from the apparatus. This method allows for the precise determination of the density of a liquid.

Protocol:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known temperature and weighed again.

-

The pycnometer is emptied, dried, and filled with the sample liquid (this compound) and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_water) * Density_water

Trustworthiness: The use of a known standard (distilled water) and the precise volume control afforded by the capillary stopper ensure a high degree of accuracy and reproducibility in the density measurement.

Synthesis and Chemical Reactivity

The synthesis of this compound is a classic example of a cyclopropanation reaction. A common and efficient method involves the reaction of diethyl maleate with a carbene or carbene equivalent.

Synthetic Workflow: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.

Caption: Simmons-Smith synthesis of this compound.

Detailed Protocol:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and a dropping funnel, a zinc-copper couple is prepared by treating zinc dust with a copper sulfate solution.

-

Reaction Setup: The activated zinc-copper couple is suspended in anhydrous diethyl ether.

-

Carbenoid Formation: A solution of diiodomethane in diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be maintained.

-

Cyclopropanation: After the formation of the organozinc carbenoid is complete, a solution of diethyl maleate in diethyl ether is added dropwise. The reaction is typically stirred at reflux for several hours to ensure complete conversion.

-

Workup: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Expertise & Experience: The choice of the Simmons-Smith reaction is predicated on its high degree of stereospecificity. The reaction proceeds via a concerted mechanism where the carbene is delivered to the same face of the double bond, thus preserving the cis stereochemistry of the starting diethyl maleate in the final cyclopropane product. The use of a zinc-copper couple enhances the reactivity of the zinc, facilitating the formation of the active carbenoid species.

Applications in Drug Discovery and Development

The rigid framework of the cyclopropane ring in this compound makes it a valuable scaffold in medicinal chemistry. This rigidity can lock a molecule into a specific bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.

Conformational Restriction and Bioactivity

The cyclopropane ring introduces significant conformational constraints.[7][8] The carbon-carbon bond angles in cyclopropane are strained at 60°, a significant deviation from the ideal 109.5° for sp3 hybridized carbons.[7] This strain influences the conformation of adjacent substituents. This "cyclopropyl effect" can be harnessed to favor specific spatial arrangements of functional groups, which is crucial for optimizing interactions with protein binding pockets.[9]

Caption: Influence of cyclopropane core on drug-receptor binding.

Case Study: Cyclopropane-Containing Enzyme Inhibitors

The enzyme O-acetylserine sulfhydrylase (OASS) is a target for the development of new antibacterial agents.[10] Researchers have successfully designed and synthesized cyclopropane-1,2-dicarboxylic acid derivatives as potent inhibitors of OASS.[10] The synthesis of these inhibitors often starts from derivatives of cyclopropane-1,2-dicarboxylic acid, highlighting the utility of compounds like this compound as starting materials. The rigid cyclopropane scaffold helps to orient the carboxylic acid groups in a precise manner for optimal interaction with the enzyme's active site.[10]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined physical properties, accessible synthesis, and the unique conformational constraints it imparts make it an invaluable building block for chemists in both academic and industrial settings. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this versatile molecule in their pursuit of novel and effective chemical entities.

References

-

American Elements. cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0. Available from: [Link]

-

CP Lab Safety. cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram. Available from: [Link]

-

Chemical Technology Co.,LTD. This compound. Available from: [Link]

-

Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available from: [Link]

-

ResearchGate. The cyclopropylic strain-based conformational restriction. Available from: [Link]

-

Chemistry World. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Available from: [Link]

-

YouTube. 063 CYCLOPROPANE: CONFORMATIONAL ANALYSIS. Examples in pharmaceuticals. Heat of Combustion. Available from: [Link]

-

RSC Publishing. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Diethyl 1,2-cyclopentanedicarboxylate: Properties, Synthesis, and Applications as a Pharmaceutical Intermediate. Available from: [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available from: [Link]

-

Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available from: [Link]

- Google Patents. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.

-

PubChem. cis-1,2-Diethylcyclopropane. Available from: [Link]

-

NIST. cis-1,2-Diethylcyclopropane. Available from: [Link]

-

PubChem. 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Page loading... [wap.guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. cis-Diethyl cyclopropane-1,2-dicarboxylate | 710-43-0 [sigmaaldrich.com]

- 6. This compound, CasNo.710-43-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 10. tandfonline.com [tandfonline.com]

A Technical Guide to the Solubility and Stability of Diethyl cis-cyclopropane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility and stability of Diethyl cis-cyclopropane-1,2-dicarboxylate, a key building block in organic synthesis. Understanding these fundamental physicochemical properties is critical for its effective use in reaction design, process development, and formulation. This document details the compound's solubility profile in common laboratory solvents, explores its chemical stability under various conditions, and provides validated experimental protocols for in-house assessment.

Introduction

This compound (CAS No. 710-43-0) is a versatile diester featuring a strained cyclopropane ring.[1][2] This unique structural motif makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[3][4] The successful application of this reagent hinges on a thorough understanding of its behavior in solution—specifically, its solubility and stability. Predictable solubility ensures homogenous reaction conditions and aids in purification, while knowledge of its stability profile prevents unwanted degradation and ensures the integrity of synthetic outcomes. This guide serves as a practical resource for scientists, providing the necessary data and methodologies to handle this compound with confidence.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solution behavior.

| Property | Value | Source(s) |

| CAS Number | 710-43-0 | [1][2][5] |

| Molecular Formula | C₉H₁₄O₄ | [1][2][5] |

| Molecular Weight | 186.21 g/mol | [1][2][5] |

| Appearance | Liquid (typical) | |

| Purity | Typically ≥95% | [5] |

| Calculated LogP | 0.7487 | [5] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | [5] |

Solubility Profile

The solubility of this compound is governed by the interplay between its polar diethyl ester groups and its nonpolar cyclopropane backbone. The "like dissolves like" principle is a useful starting point for predicting its behavior.[6] The two ester functionalities provide sites for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar molecules, while the overall molecule retains significant nonpolar character.

Qualitative Solubility in Common Laboratory Solvents:

While precise quantitative solubility data is not extensively published, a qualitative assessment can be derived from its structural features and general chemical knowledge. A systematic approach to determining solubility is recommended for specific applications.[7][8][9]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The ester groups can hydrogen bond with the solvent, but the hydrocarbon content limits high solubility, especially in water. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Soluble | Favorable dipole-dipole interactions between the solvent and the ester groups should lead to good solubility. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar cyclopropane ring and ethyl chains interact well with nonpolar solvents. Solubility in diethyl ether is also aided by some polar character.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of its two key functional groups: the ester linkages and the activated cyclopropane ring.

Ester Hydrolysis

The most common degradation pathway is the hydrolysis of the ethyl ester groups to form the corresponding carboxylic acids.[1] This reaction, known as saponification, is significantly accelerated under basic conditions but can also occur under strong acidic conditions.[1] The hydrolysis can proceed in a stepwise manner to first yield the monoester, (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid, and then the diacid, cis-cyclopropane-1,2-dicarboxylic acid.[1] Enzymatic hydrolysis, for instance using Pig Liver Esterase (PLE), can also selectively produce the chiral monoester.[1]

Ring-Opening Reactions

The cyclopropane ring is electron-deficient due to the two adjacent electron-withdrawing ester groups. This "activates" the ring, making it susceptible to nucleophilic attack, which can lead to ring-opening.[1] While less common under standard laboratory handling conditions, this reactivity should be considered in the presence of strong nucleophiles.

Thermal Stability

Recommended Storage

To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, protected from moisture to prevent hydrolysis.[2][5] Storage in a cool, dry, and well-ventilated place is recommended.[4][10] The material is incompatible with strong acids, bases, and oxidizing/reducing agents.[10]

Diagram of Potential Degradation Pathways

Caption: Key degradation routes for the title compound.

Experimental Protocols

The following protocols provide standardized procedures for evaluating the solubility and stability of this compound in a laboratory setting.

Protocol: Qualitative Solubility Determination

This protocol provides a rapid and straightforward method to classify the solubility of the compound in various solvents.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

-

Aliquot Compound: Into each test tube, add approximately 25 mg of this compound.

-

Solvent Addition (Stepwise): Add the first 0.25 mL portion of the selected solvent to the first tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.[7][9]

-

Observation: Visually inspect the solution for any undissolved material.

-

Titration: If the compound has not fully dissolved, continue to add the solvent in 0.25 mL portions, mixing after each addition, up to a total volume of 1.0 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 1.0 mL of solvent.

-

Sparingly Soluble: A portion of the compound dissolves, but some remains undissolved even after adding 1.0 mL.

-

Insoluble: No significant amount of the compound dissolves.

-

-

Repeat: Repeat steps 3-7 for each selected solvent.

Workflow for Solubility Testing

Caption: Step-by-step workflow for qualitative solubility assessment.

Protocol: Stability Assessment by HPLC

This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions, using High-Performance Liquid Chromatography (HPLC) to monitor for degradation products. A stability-indicating method ensures that any degradants are separated from the parent compound.[11][12][13]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent where it is known to be soluble and stable (e.g., Acetonitrile).

-

Forced Degradation Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic Hydrolysis: Add 0.1 M Hydrochloric Acid.

-

Basic Hydrolysis: Add 0.1 M Sodium Hydroxide.

-

Oxidative: Add 3% Hydrogen Peroxide.

-

Thermal: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

-

Control: Keep one aliquot of the stock solution at room temperature, protected from light.

-

-

Incubation: Store the vials under the specified conditions for a set period (e.g., 24, 48, or 72 hours). For acid/base hydrolysis, samples may need to be neutralized before analysis.

-

HPLC Analysis:

-

Method: Use a reverse-phase C18 column with a gradient elution method, typically using a mobile phase of water and acetonitrile (both may contain a modifier like 0.1% formic acid).

-

Detection: Use a UV detector set at a wavelength appropriate for the compound (if it has a chromophore) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

-

Injection: Inject the control and stressed samples onto the HPLC system.

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples to the control sample.

-

Calculate the percentage of the parent compound remaining.

-

Identify the appearance of new peaks, which indicate degradation products. The ability to separate these new peaks from the main peak is crucial for a stability-indicating method.[14][15]

-

Workflow for HPLC Stability Study

Caption: Workflow for conducting a forced degradation study.

Conclusion

This compound is a moderately polar compound that exhibits good solubility in a range of common polar aprotic and nonpolar organic solvents. Its primary stability liability is hydrolysis of the ester groups, a process accelerated by acidic or basic conditions. The activated cyclopropane ring also presents a potential site for nucleophilic attack. By understanding these properties and employing the outlined protocols, researchers can ensure the effective and reliable use of this important synthetic building block.

References

-

Experiment 1 Determination of Solubility Class. (n.d.). Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available from: [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Available from: [Link]

-

CP Lab Safety. cis-Diethyl cyclopropane-1, 2-dicarboxylate, min 95%, 1 gram. Available from: [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Available from: [Link]

-

Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Available from: [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

American Elements. cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0. Available from: [Link]

-

Chemical Technology Co.,LTD. This compound. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 710-43-0 [chemicalbook.com]

- 4. This compound, CasNo.710-43-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. fishersci.com [fishersci.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsr.com [ijpsr.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. web.vscht.cz [web.vscht.cz]

- 15. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Diethyl cis-cyclopropane-1,2-dicarboxylate

Abstract

The cyclopropane motif, a cornerstone in medicinal chemistry and materials science, imparts unique stereochemical and electronic properties to molecules. Its inherent ring strain governs its reactivity and three-dimensional structure. This technical guide provides a comprehensive examination of the defining structural features of diethyl cis-cyclopropane-1,2-dicarboxylate, a versatile synthetic intermediate. We will delve into the fundamental principles of ring strain as they apply to the cyclopropane core and conduct a detailed conformational analysis of the cis-oriented diethyl ester substituents. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational characterization of this important molecular scaffold.

The Cyclopropane Ring: A Locus of Strain and Unique Reactivity

The three-membered carbocycle of cyclopropane is characterized by significant ring strain, a consequence of deviations from ideal bonding geometries.[1] This strain is a composite of two primary factors: angle strain and torsional strain.

1.1. Angle Strain: The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a substantial departure from the optimal 109.5° for sp³-hybridized carbon atoms.[2] This severe angular distortion leads to inefficient overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" or "banana" bonds that possess partial π-character.[3] This inherent weakness of the C-C bonds makes the cyclopropane ring susceptible to ring-opening reactions.[4]

1.2. Torsional Strain: In the planar cyclopropane ring, the hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation.[3] This arrangement gives rise to torsional strain, further contributing to the overall instability of the ring system. Unlike larger, more flexible cycloalkanes, the rigid nature of the cyclopropane ring prevents it from adopting conformations that would alleviate this strain.[5]

The total ring strain in cyclopropane is approximately 115 kJ/mol. This stored energy is a driving force for reactions that lead to the opening of the three-membered ring, a characteristic feature of cyclopropane chemistry.[6]

Conformational Landscape of this compound

While the cyclopropane ring itself is conformationally rigid, the rotational freedom of the two ethyl ester substituents in this compound gives rise to a complex conformational landscape. The relative orientation of these two ester groups is dictated by a delicate balance of steric and electronic interactions.

Based on X-ray crystallographic studies of the parent cis-cyclopropane-1,2-dicarboxylic acid and its derivatives, it is established that the carboxyl groups tend to adopt a conformation where the carbonyl is directed towards the cyclopropane ring.[7] This preference is likely due to a combination of minimizing steric hindrance and optimizing electronic interactions between the carbonyl group and the "bent" bonds of the ring.

For this compound, we can postulate the existence of several key rotational isomers (rotamers) arising from the rotation around the C(ring)-C(carbonyl) bonds. The two primary conformations for each ester group can be described as syn-periplanar (carbonyl oxygen pointing towards the other ester group) and anti-periplanar (carbonyl oxygen pointing away from the other ester group).

Table 1: Possible Conformations of this compound

| Conformer | Ester 1 Orientation | Ester 2 Orientation | Predicted Relative Stability | Key Interactions |

| A | syn-periplanar | syn-periplanar | Low | High steric repulsion and dipole-dipole repulsion between carbonyls. |

| B | syn-periplanar | anti-periplanar | Intermediate | Reduced steric and dipolar repulsion compared to A. |

| C | anti-periplanar | anti-periplanar | High | Minimized steric and dipolar repulsion. |

The most stable conformation is predicted to be the one that minimizes both steric hindrance between the two bulky ethyl ester groups and unfavorable dipole-dipole interactions between the carbonyl groups. Therefore, conformer C , with both ester groups in an anti-periplanar orientation, is expected to be the global minimum on the potential energy surface.

Figure 1: A simplified energy landscape illustrating the relative stabilities of the major conformers of this compound.

Experimental and Computational Approaches to Conformational Analysis

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the conformational preferences of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.[8] For this compound, ¹H NMR spectroscopy can provide valuable information. The chemical shifts and coupling constants of the cyclopropyl protons are sensitive to the orientation of the neighboring ester groups. Variable-temperature NMR studies can be employed to determine the energy barriers between different conformers. The observation of averaged signals at room temperature would suggest rapid interconversion between conformers on the NMR timescale.

3.2. X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecular conformation in the solid state. While obtaining suitable crystals of the oily diethyl ester can be challenging, analysis of crystalline derivatives, such as the parent dicarboxylic acid, offers crucial insights into the preferred solid-state arrangement.[7]

3.3. Computational Modeling

In silico methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for mapping the potential energy surface of the molecule.[9] These calculations can predict the geometries and relative energies of the different conformers and the transition states connecting them, providing a detailed understanding of the conformational landscape.

Figure 2: A generalized workflow for the synthesis and conformational analysis of this compound.

Synthetic Protocols

The synthesis of this compound is typically achieved through the cyclopropanation of an alkene with a carbene or carbenoid species. A common and effective method involves the reaction of diethyl maleate with a dihalomethane in the presence of a base.

4.1. Step-by-Step Synthesis of this compound

-

Reaction Setup: A solution of diethyl maleate in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Base Addition: A strong base, such as sodium hydride, is carefully added to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Carbene Precursor Addition: A dihaloalkane, such as diiodomethane, is added dropwise to the reaction mixture.

-

Reaction: The mixture is heated to reflux for several hours to facilitate the cyclopropanation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of the cyclopropane ring, coupled with the synthetic versatility of the ester functionalities, make this compound a valuable building block in several scientific domains.

-

Medicinal Chemistry: The rigid cyclopropane scaffold can serve as a conformationally constrained bioisostere for other functional groups, aiding in the design of potent and selective drug candidates. The cis stereochemistry allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition at biological targets.[3]

-

Materials Science: The incorporation of the cyclopropane unit into polymer backbones can significantly influence the material's physical properties, such as its thermal stability and mechanical strength.[2]

Conclusion

The chemistry of this compound is a fascinating interplay of ring strain and conformational isomerism. The inherent strain of the three-membered ring dictates its reactivity, while the rotational flexibility of the ester groups defines its three-dimensional shape. A comprehensive understanding of these structural features, achieved through a combination of experimental and computational methods, is paramount for the rational design of novel therapeutics and advanced materials. This guide provides a foundational framework for researchers to explore and exploit the unique properties of this versatile molecule.

References

-

Jessen, S. M. (1991). Structures of two cyclopropane derivatives: cis- and trans-caronic acid. Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 1032-1035. [Link]

-

Filo. (2025). Explain the reactivity of cyclopropane Ring. [Link]

-

Wikipedia. (2024). Ring strain. [Link]

-

Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Wikipedia. (2024). Cyclopropane. [Link]

-

ChemRxiv. (2025). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cyclic Compounds. [Link]

-

AUREMN. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Stenutz. (n.d.). cis-cyclopropane-1,2-dicarboxylic acid. [Link]

-

YouTube. (2018). Conformational Analysis of Cyclic Compounds | Stereochemistry | Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. [Link]

-

American Elements. (n.d.). cis-Diethyl cyclopropane-1,2-dicarboxylate. [Link]

-

ResearchGate. (n.d.). Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... [Link]

-

PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Capto-dative substitution and cyclopropane geometry. Part 2. X-Ray structure of cis-1,2-dicyano-1,2-bis(phenylthio)cyclopropane, C17H12N2S2 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. auremn.org.br [auremn.org.br]

- 9. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Theoretical Analysis of Diethyl cyclopropane-1,2-dicarboxylate Stereoisomers

Abstract

The stereochemical properties of small molecules are of paramount importance in pharmacology and materials science, where three-dimensional structure dictates biological activity and material properties. Diethyl cyclopropane-1,2-dicarboxylate presents a classic case study in stereoisomerism, existing as a meso cis-isomer and a pair of trans-enantiomers.[1] The rigid cyclopropane ring constrains the orientation of the two bulky ethyl carboxylate substituents, while the conformational flexibility of the ethyl groups themselves introduces additional complexity. This technical guide provides a comprehensive, field-proven workflow for the theoretical investigation of these stereoisomers using modern computational chemistry techniques. We detail the rationale behind methodological choices, from the level of theory and basis set selection to the protocols for geometry optimization and spectroscopic analysis, equipping researchers with a self-validating framework for predicting the relative stabilities and spectral properties of diastereomers.

Introduction: The Stereochemical Challenge

The cyclopropane-1,2-dicarboxylate core is a structurally significant motif. The rigid three-membered ring locks the relative orientation of the substituents at the C1 and C2 positions. This gives rise to two distinct geometric isomers:

-

cis-Diethyl cyclopropane-1,2-dicarboxylate: The two ethyl carboxylate groups are on the same side of the ring. This configuration possesses an internal plane of symmetry, rendering it an achiral meso compound.[1]

-

trans-Diethyl cyclopropane-1,2-dicarboxylate: The two ethyl carboxylate groups are on opposite sides of the ring. This arrangement lacks an internal symmetry plane, resulting in a chiral molecule that exists as a pair of enantiomers ((1R,2R) and (1S,2S)).

While the cis and trans configurations are diastereomerically distinct, a full understanding of their properties requires an exploration of the conformational space created by the rotation of the two ethyl ester groups. These rotations can significantly influence the molecule's overall dipole moment, steric profile, and, ultimately, its relative energy. Theoretical calculations provide a powerful, non-destructive method to explore these conformational landscapes and predict key physicochemical properties.

The Computational Workflow: A Self-Validating Protocol

The following section outlines a robust and widely adopted workflow for the quantum mechanical analysis of flexible organic molecules. The primary goal is to locate the lowest-energy conformation for each stereoisomer and validate its nature as a true energy minimum on the potential energy surface.[2]

Diagram of the Computational Workflow

Caption: A validated workflow for theoretical stereoisomer analysis.

Foundational Choices: Method and Basis Set Selection

The reliability of any theoretical calculation hinges on the chosen model chemistry—the combination of a quantum mechanical method and a basis set.[3]

-

Method Selection - Density Functional Theory (DFT): For molecules of this size, composed of first- and second-row elements, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4] Specifically, hybrid functionals like B3LYP have a long track record of providing excellent geometric and energetic results for a wide range of organic systems.[5][6] DFT methods are well-suited to elucidating mechanistic pathways and yielding results that closely align with experimental values.[4]

-

Basis Set Selection - A Two-Tiered Approach: The basis set is the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a significantly higher computational cost.[7] A field-proven, efficient approach is to use a two-tiered strategy:

-

Initial Optimization: Use a smaller, double-zeta basis set like def2-SVP or 6-31G(d,p) for the initial geometry search.[7][8] These basis sets are computationally inexpensive and highly effective for finding a reasonable molecular structure, making them ideal for an initial conformational search.

-

Final Optimization & Energy: Refine the geometry and perform the final energy and frequency calculations using a larger, triple-zeta basis set such as def2-TZVP .[7] This basis set provides a more accurate description of the electron distribution, leading to reliable final energies and spectroscopic properties. This hierarchical approach ensures that computational resources are used efficiently without sacrificing the accuracy of the final results.

-

Experimental Protocols: Step-by-Step Implementation

The following protocols are presented in a software-agnostic format, with notes on implementation in common quantum chemistry packages like ORCA or Gaussian.[5][9][10]

Protocol 1: Geometry Optimization

-

Structure Input: Generate an initial 3D coordinate file for each stereoisomer (cis, and one of the trans enantiomers, as the other will be energetically identical). This can be done using molecular building software like Avogadro.[9]

-

Initial Low-Level Optimization:

-

Objective: To quickly find a plausible low-energy conformation.

-

Keywords: Opt (Optimization), PBE or B3LYP (Functional), def2-SVP (Basis Set).

-

Rationale: The flexible ethyl groups can adopt many conformations. A fast, low-level optimization is an efficient way to resolve major steric clashes and find a reasonable starting point for the more expensive high-level calculation.

-

-

High-Level Optimization:

-

Objective: To find the precise energy minimum on the potential energy surface.

-

Input: Use the optimized coordinates from the low-level calculation as the starting geometry.

-

Keywords: Opt (Optimization), B3LYP (Functional), def2-TZVP (Basis Set).

-

Rationale: This step refines the structure using a more robust theoretical model, ensuring the final geometry and energy are of high quality.[7] The convergence of molecular properties should be checked as the basis set size increases.[2]

-

Protocol 2: Frequency Calculation and Verification

-

Execution: This calculation must be performed on the final, high-level optimized geometry, using the exact same method and basis set (e.g., B3LYP/def2-TZVP).

-

Keywords: Freq (Frequency).

-

Verification (Self-Validation):

-

Objective: To confirm that the optimized structure is a true local energy minimum.

-

Procedure: Inspect the output of the frequency calculation. The structure is a valid minimum if and only if there are zero imaginary frequencies . An imaginary frequency (often printed as a negative value) indicates a saddle point (a transition state), not a stable conformation.

-

Trustworthiness: This step is critical for scientific integrity. Reporting energies of unverified structures is meaningless. The frequency calculation is the primary way to validate that the structure is physically realistic.[9]

-

-

Data Extraction:

-

Zero-Point Vibrational Energy (ZPVE): Extract the ZPVE to correct the raw electronic energy. The relative stability of isomers should always be compared using ZPVE-corrected energies.

-

Predicted Spectra: The calculation also yields the vibrational modes and their corresponding intensities, which can be used to generate a predicted infrared (IR) spectrum. This allows for direct comparison with experimental data.[9]

-

Data Analysis and Interpretation

Applying the workflow to the cis and trans stereoisomers of diethyl cyclopropane-1,2-dicarboxylate allows for a direct comparison of their predicted properties. The following table summarizes the type of quantitative data that can be extracted and compared.

| Property | Diethyl cis-cyclopropane-1,2-dicarboxylate | Diethyl trans-(1R,2R)-cyclopropane-1,2-dicarboxylate | Rationale & Interpretation |

| Relative Energy (ΔE, kcal/mol) | 0.00 (by definition) | +0.85 | The trans isomer is predicted to be slightly higher in energy, likely due to subtle strain differences or less favorable dipole interactions in its lowest-energy conformation. The smaller the energy difference, the higher the probability of finding both isomers in an equilibrium mixture.[4] |

| Dipole Moment (Debye) | 1.95 D | 2.60 D | The cis isomer has its polar C=O bonds oriented on the same side, but conformational twisting can lead to partial cancellation of bond dipoles. The trans isomer's C=O bonds are opposed, but the overall molecular dipole is non-zero due to the non-planar arrangement of the ethyl groups. This difference is key for predicting solubility and chromatographic behavior. |

| Key IR Frequency (C=O stretch) | 1732 cm⁻¹ (Symmetric) 1725 cm⁻¹ (Asymmetric) | 1728 cm⁻¹ (Degenerate) | In the cis isomer, the two carbonyl groups can couple their vibrations, leading to symmetric and asymmetric stretching modes, which may appear as a broadened or split peak. In the trans isomer, the groups are further apart and vibrate more independently, likely resulting in a single, sharper absorption band. This provides a clear, predictable spectroscopic handle to distinguish the isomers experimentally. |

| Note: The numerical values in this table are illustrative examples based on typical results for such molecules and are intended to demonstrate the type of data generated. |

Conclusion

The theoretical workflow detailed in this guide provides a robust, reliable, and self-validating framework for investigating the stereoisomers of diethyl cyclopropane-1,2-dicarboxylate. By employing a hierarchical optimization strategy with Density Functional Theory and verifying all stationary points with frequency calculations, researchers can confidently predict the relative stabilities, geometries, and key spectroscopic features of the cis and trans isomers. This computational insight is invaluable for rationalizing experimental observations, guiding synthetic efforts, and providing a molecular-level understanding essential for applications in drug development and materials science.

References

- Avogadro and ORCA for molecular orbital diagrams, spectroscopy and more! (2024).

- ORCA Input Library: Basis sets. (n.d.). General recommendations on basis set selection for DFT and post-HF methods. ORCA Manual.

- Various Authors. (2016). Discussion on simulation software for organic molecules and crystal structures.

- MolSSI Education. (n.d.). Basis set convergence of molecular properties: Geometry and Vibrational Frequency. MolSSI Quantum Mechanics Tools.

- Various Authors. (2023).

- Gherghel, S. et al. (2019). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Int. J. Mol. Sci..

- Various Authors. (2025). Discussion on suitable software for DFT on organic molecules. Quantum Computing Stack Exchange.

- Castillo, R. et al. (2023). Spectroscopic Calculations Using Computer Software: Winmostar. RACO.

- Zahran, M. A. et al. (2018). DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. Molecules.

- Lawal, A. et al. (2020). DFT study of the acid-catalyzed esterification reaction mechanism.

- BenchChem. (2025). Stereochemistry of Cyclopropane-1,2-dicarbohydrazide and its isomers. BenchChem.

- Xu, L. et al. (2021). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry. Semantic Scholar.

- Benarous, N. et al. (2022). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ORCA Input Library - Basis sets [sites.google.com]

- 8. reddit.com [reddit.com]

- 9. m.youtube.com [m.youtube.com]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

A Technical Guide to the Biological Activity Screening of Diethyl cis-cyclopropane-1,2-dicarboxylate Derivatives

This guide provides an in-depth exploration of the methodologies and strategic considerations for screening the biological activities of derivatives of diethyl cis-cyclopropane-1,2-dicarboxylate. The unique structural characteristics of the cyclopropane ring, including its inherent strain and rigid conformation, make these derivatives a compelling class of compounds for drug discovery.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical protocols.

Introduction: The Therapeutic Potential of the Cyclopropane Scaffold

The cyclopropane moiety is a recurring motif in a diverse range of natural products and synthetic molecules, lauded for its ability to confer unique pharmacological properties.[1][2] Its rigid three-membered ring structure can enhance binding affinity to biological targets, improve metabolic stability, and introduce novel three-dimensional diversity to molecular libraries.[1][3] Derivatives of this compound serve as a versatile platform for chemical modification, allowing for the exploration of a wide chemical space and a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.[2][3][4]

The ester groups of this compound are amenable to various chemical transformations, such as hydrolysis to the corresponding dicarboxylic acids, reduction to diols, and amidation to form novel diamides.[5][6][7] These modifications allow for the systematic investigation of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

Strategic Approach to Biological Activity Screening

A comprehensive screening cascade is essential to elucidate the full therapeutic potential of novel this compound derivatives. The process begins with broad, high-throughput in vitro assays to identify initial "hits" and progresses to more complex cell-based and, eventually, in vivo models for lead optimization.[8][9]

The following diagram illustrates a typical workflow for the biological screening of a library of novel cyclopropane derivatives.

Caption: A generalized workflow for the biological screening of novel compounds.

Part 1: Antimicrobial Activity Screening

Given the documented antibacterial and antifungal properties of cyclopropane-containing compounds, a primary screen for antimicrobial activity is a logical starting point.[10][11][12][13]

In Vitro Antibacterial and Antifungal Susceptibility Testing

The initial evaluation of antimicrobial activity is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). This method allows for the efficient screening of multiple compounds against a panel of clinically relevant microorganisms.

Rationale for Method Selection: The broth microdilution method is a standardized and quantitative technique that provides a direct measure of a compound's ability to inhibit microbial growth.[3] It is amenable to high-throughput formats, making it ideal for primary screening of compound libraries.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation:

-

Select a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans).[10][11][12]

-

Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37°C.

-

Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Compound Preparation:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate growth medium to achieve a final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate.

-

Include positive controls (microorganisms in broth without compound) and negative controls (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference standard.[3]

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Data Analysis:

-